5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
“5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of triazolo-pyridine derivatives . Triazolo-pyridine compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolo-pyridine derivatives often involves aromatic nucleophilic substitution . For instance, the synthesis of related compounds has been achieved via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Synthesis and Chemical Applications
Parallel Iterative Solution-Phase Synthesis : A study describes the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This synthetic approach allows for the creation of a library of triazolopyridine amide derivatives, showcasing the compound's utility in generating diverse chemical libraries for further research applications (Brodbeck et al., 2003).
Metal-Free Synthesis : Another study highlights a novel strategy for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method emphasizes a convenient construction of the triazolopyridine skeleton through oxidative N-N bond formation, featuring high yields and short reaction times (Zheng et al., 2014).
Fluorescent Properties and Material Science Applications
Fluorescent Compounds Synthesis : Research into the synthesis of novel fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines via Suzuki cross-coupling reactions has demonstrated the compound's potential in creating materials with high quantum yields. These materials could find applications in various fields, including optical materials and sensors (Abarca et al., 2006).
Heterocyclic Chemistry and Drug Design
Novel Heterocyclic Compounds Synthesis : The versatility of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid extends to the synthesis of a wide range of heterocyclic compounds. This includes the development of new pyrazolo[3,4-b]pyridines with significant affinity and selectivity toward certain receptor subtypes, indicating its value in drug design and discovery processes (Manetti et al., 2005).
Mechanism of Action
Target of Action
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, as a member of the triazole family, is capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting they may have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-2-4-6-9-10-7(8(12)13)11(5)6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMOMZYTGLNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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